2-(Methanesulphonyl)acetamidine

Beschreibung

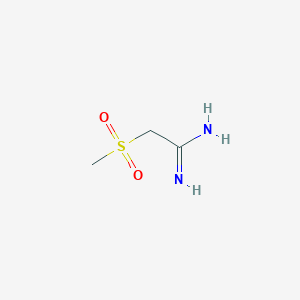

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfonylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWHJVHAENLIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596965 | |

| Record name | (Methanesulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183180-66-7 | |

| Record name | (Methanesulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methanesulphonyl)acetamidine CAS 183180-66-7 properties

An In-Depth Technical Guide to 2-(Methanesulphonyl)acetamidine (CAS 183180-66-7): A Key Intermediate in Modern Drug Discovery

Introduction

This compound is a molecule of significant interest for researchers, scientists, and professionals in the field of drug development. Its structure uniquely combines two key chemical moieties: the acetamidine group, a versatile synthetic handle and recognized pharmacophore, and the methanesulphonyl (mesyl) group, a functional group renowned for its ability to enhance the pharmacokinetic profiles of drug candidates.[1][2][3] The acetamidine functional group is a strong base that can act as a crucial building block in the synthesis of various heterocyclic systems, such as imidazoles and pyrimidines.[3] Concurrently, the incorporation of a methanesulphonyl group can improve critical drug-like properties, including solubility and oral bioavailability.[2]

This guide offers a consolidated technical overview of this compound, synthesizing information from established chemical principles and data from closely related structural analogs to provide a comprehensive resource on its properties, synthesis, reactivity, and potential applications.

Section 1: Physicochemical Properties and Characterization

While extensive experimental data for this compound is not publicly available, its core physicochemical properties can be reliably estimated based on its structure and data from its closest analog, 2-(Methylsulphonyl)acetamide (CAS 66913-97-1).[4] The amidine group is significantly more basic than the corresponding amide, which will influence properties like pKa and solubility.

Table 1: Calculated and Estimated Physicochemical Properties

| Property | Value | Source / Rationale |

| Molecular Formula | C₃H₈N₂O₂S | Calculated |

| Molecular Weight | 136.17 g/mol | Calculated |

| IUPAC Name | 2-(methylsulfonyl)ethanimidamide | --- |

| XLogP3 (Estimate) | -1.5 | Based on 2-(Methylsulphonyl)acetamide[4] |

| Hydrogen Bond Donors | 3 | Calculated (Two from -NH₂ and one from =NH) |

| Hydrogen Bond Acceptors | 4 | Calculated (Two from -SO₂, one from -NH₂, one from =NH) |

| Predicted pKa | ~11-12 | Estimated based on the high basicity of unsubstituted acetamidine. |

| Appearance | Likely a crystalline solid | Based on related compounds like acetamidine hydrochloride.[5] |

Spectroscopic Characterization Profile:

-

¹H NMR: A sharp singlet peak around 2.9-3.2 ppm corresponding to the three protons of the methylsulfonyl group (CH₃-SO₂). A singlet for the methylene protons (-CH₂-) would appear further downfield, likely around 3.8-4.2 ppm. Broad signals for the -NH₂ and =NH protons would be visible, the positions of which are solvent-dependent.

-

¹³C NMR: A signal for the methyl carbon around 40-45 ppm. The methylene carbon signal would be expected around 55-60 ppm. The amidine carbon (C=N) would appear significantly downfield, typically in the 160-170 ppm range.[3]

-

IR Spectroscopy: Key stretches would include N-H stretching for the amine groups (3100-3400 cm⁻¹), a strong C=N stretch for the imine bond (1640-1690 cm⁻¹), and strong, characteristic asymmetric and symmetric S=O stretches for the sulfonyl group (approx. 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively).

-

Mass Spectrometry: The nominal mass would correspond to an [M+H]⁺ ion at m/z 137.

Section 2: Synthesis and Mechanistic Insights

A robust and logical synthetic route to this compound can be designed based on well-established chemical transformations, particularly the highly reliable Pinner reaction for amidine synthesis.[1][5] The proposed two-step process offers a clear and efficient pathway from commercially available starting materials.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol 1: Synthesis of 2-(Methanesulphonyl)acetonitrile

This step involves a nucleophilic substitution reaction to form the key nitrile intermediate.

Methodology:

-

To a stirred solution of sodium methanesulfinate (1.0 eq) in dimethylformamide (DMF), add chloroacetonitrile (1.1 eq) at room temperature.

-

Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.

-

The product may precipitate or can be extracted with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(methanesulphonyl)acetonitrile, which can be purified by recrystallization or column chromatography.

Causality: Sodium methanesulfinate is an excellent sulfur nucleophile, and chloroacetonitrile contains an electrophilic carbon with a good leaving group (chloride). DMF is an ideal polar aprotic solvent for this type of Sₙ2 reaction, facilitating the dissolution of the salt and promoting the reaction rate.

Experimental Protocol 2: Synthesis of this compound Hydrochloride

This protocol utilizes the classic Pinner reaction to convert the nitrile to the target amidine, which is isolated as its more stable hydrochloride salt.[1][5]

Methodology:

-

Prepare a saturated solution of dry hydrogen chloride (HCl) gas in anhydrous ethanol at 0°C.

-

Slowly add 2-(methanesulphonyl)acetonitrile (1.0 eq) to the cold ethanolic HCl solution under a nitrogen atmosphere.

-

Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours, during which time the ethyl 2-(methylsulfonyl)acetimidate hydrochloride intermediate will precipitate.

-

Filter the solid imidate salt, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

For the ammonolysis step, suspend the dried imidate salt in a fresh solution of anhydrous ethanol.

-

Bubble dry ammonia (NH₃) gas through the suspension at 0°C until the solid dissolves and ammonium chloride begins to precipitate.

-

Stir the mixture at room temperature for 3-5 hours.

-

Filter off the ammonium chloride precipitate and wash it with cold ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride. Purify by recrystallization from an ethanol/ether mixture.

Causality: The Pinner reaction proceeds in two stages. First, the nitrile is activated by protonation with HCl, followed by nucleophilic attack from ethanol to form the imidate salt. Second, the imidate is a highly reactive intermediate that readily undergoes nucleophilic substitution with ammonia to form the thermodynamically stable amidine and release ethanol. Isolating the product as a hydrochloride salt enhances its stability and simplifies handling.[3]

Section 3: Reactivity, Stability, and Safety

Reactivity Profile:

-

Basicity and Nucleophilicity: The acetamidine functionality is strongly basic and acts as an excellent nucleophile through its sp²-hybridized nitrogen atom. This allows it to readily participate in reactions to form heterocyclic structures, which are prevalent in many drug scaffolds.[3]

-

Synthetic Utility: It can be used as a key precursor for pyrimidines by condensation with 1,3-dicarbonyl compounds or for imidazoles by reacting with α-haloketones.

-

Sulfonyl Group Stability: The methanesulfonyl group is exceptionally stable. It is resistant to a wide range of oxidizing and reducing conditions and is generally unreactive under acidic and basic conditions where many other functional groups would be compromised.[6]

Stability and Storage: The free base of acetamidine is known to be hygroscopic and can degrade upon exposure to atmospheric moisture and carbon dioxide.[3] Therefore, this compound should be prepared, isolated, and stored as its hydrochloride salt.

-

Recommended Storage: Store as the hydrochloride salt in a tightly sealed container in a desiccator. For long-term storage, keep under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).[7]

Safety and Handling: No specific safety data for this compound exists. The following recommendations are based on data for structurally similar compounds such as acetamidine hydrochloride and various sulfonamides.[7][8]

-

Hazards: Assumed to be a skin and eye irritant.[7] May be harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[8]

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[7] Ensure eyewash stations and safety showers are readily accessible.[8] Avoid contact with strong oxidizing agents.[8]

Section 4: Applications in Drug Development

This compound is best viewed not as a final drug product but as a high-value intermediate. Its utility stems from the strategic combination of its two functional components.

Caption: Role of structural features in drug discovery.

-

Scaffold for Heterocyclic Synthesis: The primary application is as a building block. The amidine group is a classic "A-B" synthon for constructing heterocycles that form the core of many FDA-approved drugs.[3][9]

-

Improving Pharmacokinetics (ADME): The methanesulfonyl group is a modern tool in medicinal chemistry for "drug-likeness" optimization. Research has demonstrated that replacing other substituents with a methyl sulfonamide can dramatically improve key pharmacokinetic parameters. For instance, in a series of Chlamydia trachomatis inhibitors, the introduction of a methyl sulfonamide group improved aqueous solubility and increased oral bioavailability from negligible to 41%.[2] This makes the methanesulfonyl group a highly desirable feature when designing orally administered drugs.

-

Bioisosteric Replacement and Target Engagement: The acetamidine group can act as a bioisostere for other functional groups and is capable of forming strong hydrogen bonds and salt bridges with amino acid residues in biological targets like enzymes or receptors.[1]

Conclusion

This compound represents a strategically designed chemical building block for advanced drug discovery programs. It provides a synthetically accessible platform that merges the versatile reactivity of the acetamidine group with the beneficial pharmacokinetic attributes of the methanesulfonyl moiety. While direct experimental data on this specific compound is limited, a robust and reliable understanding of its properties, synthesis, and handling can be constructed from the well-documented chemistry of its structural analogs. For researchers and scientists, this compound serves as a valuable intermediate for synthesizing novel therapeutics with potentially enhanced efficacy and superior drug-like properties.

References

-

PubChem. 2-(Methylsulphonyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(5-Methanesulfonylamino-2-(4-Aminophenyl)-6-Oxo-1,6-Dihydro-1-Pyrimidinyl)-N-(3,3,3-Trifluoro-1-Isopropyl-2-Oxopropyl)Acetamide. National Center for Biotechnology Information. [Link]

- Al-Ghorbani, M., et al. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus.

-

PubChem. 2-[Cyclohexyl(methylsulfonyl)amino]acetamide. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). Acetamidine hydrochloride. [Link]

-

Gvein, M., et al. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. [Link]

-

Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry. [Link]

-

Klásek, A., et al. (2012). Synthesis and properties of acetamidinium salts. Chemistry Central Journal. [Link]

-

Yan, Z., et al. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. PLOS ONE. [Link]

-

PubChem. Acetamidine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide. National Center for Biotechnology Information. [Link]

-

Huang, H., et al. (2010). 2-(Methylsulfinyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Organic Syntheses. (n.d.). Methanesulfinyl chloride. [Link]

-

Aslam, M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

-

Wikipedia. (n.d.). Selexipag. [Link]

-

Ohkubo, A., et al. (2007). Synthesis and properties of nucleoside derivatives acylated by chemically stable 2-(trimethylsilyl)benzoyl group. Organic & Biomolecular Chemistry. [Link]

-

Lynch, D., et al. (2019). Mechanistic Study of In Situ Generation and of Use Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-time Monitoring by FlowNMR. European Journal of Organic Chemistry. [Link]

-

Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and properties of acetamidinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Methylsulphonyl)acetamide | C3H7NO3S | CID 105389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Sulfone and Acetamidine Moieties: A Technical Guide to Building Blocks for Accelerated Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. This guide delves into the strategic use of sulfone-substituted acetamidine building blocks, a class of compounds gaining significant traction in drug discovery. By synergistically combining the robust hydrogen bonding capabilities and metabolic stability of the sulfone group with the basicity and receptor-binding features of the acetamidine moiety, these scaffolds offer a powerful platform for the rational design of potent and selective therapeutic agents. This document provides an in-depth exploration of their synthesis, physicochemical properties, and diverse applications, equipping researchers with the foundational knowledge to leverage these promising building blocks in their drug development programs.

Introduction: The Power of Synergistic Scaffolds

The confluence of distinct functional groups within a single molecular framework is a cornerstone of contemporary drug design. Sulfone and acetamidine moieties, individually, are well-established pharmacophores present in numerous approved drugs.[1][2] The sulfonyl group (-SO2-), with its tetrahedral geometry and capacity to act as a strong hydrogen bond acceptor, imparts metabolic stability and can modulate the physicochemical properties of a molecule.[3][4] It is often employed as a bioisostere for less stable functional groups.[5] The acetamidine group, a strongly basic moiety, is crucial for establishing key interactions with biological targets, particularly enzymes that recognize charged substrates.[6][7]

The strategic combination of these two functionalities into sulfone-substituted acetamidine building blocks creates a unique chemical space for probing biological systems. This guide will primarily focus on N-sulfonyl amidines, the most prevalent and extensively studied subclass, while also acknowledging the existence of C-sulfonyl acetamidines.

Synthetic Methodologies: Crafting the Building Blocks

The efficient and versatile synthesis of sulfone-substituted acetamidines is paramount for their widespread application in drug discovery. Several robust methods have been developed, offering access to a diverse range of these valuable scaffolds.

Copper-Catalyzed Multicomponent Reactions

Copper-catalyzed multicomponent reactions have emerged as a highly efficient strategy for the one-pot synthesis of N-sulfonyl amidines.[8][9] These reactions typically involve the coupling of a sulfonyl azide, a terminal alkyne, and an amine.[8] A plausible mechanism involves the formation of a ketenimine intermediate, which then undergoes nucleophilic attack by the amine.[10][11]

A notable advantage of this approach is its broad substrate scope, tolerating a wide variety of functional groups on all three components.[8] Furthermore, variations of this method utilize readily available starting materials like sulfonyl hydrazines, expanding the synthetic utility.[9][10][11]

Generalized Experimental Protocol: Copper-Catalyzed Synthesis of N-Sulfonyl Amidines

-

To a solution of the terminal alkyne (1.0 eq) and the amine (1.2 eq) in a suitable solvent (e.g., toluene, CH3CN) is added a copper(I) catalyst (e.g., CuI, 5-10 mol%).

-

The sulfonyl azide (1.1 eq) is then added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-sulfonyl amidine.

Diagram 1: General Workflow for Copper-Catalyzed N-Sulfonyl Amidine Synthesis

Caption: A streamlined workflow for the copper-catalyzed synthesis of N-sulfonyl amidines.

Metal-Free Synthetic Routes

To circumvent the use of metal catalysts, several metal-free approaches for the synthesis of N-sulfonyl amidines have been developed. These methods often offer advantages in terms of cost, environmental impact, and ease of product purification.

One prominent metal-free strategy involves the reaction of thioamides with sulfonyl azides.[12][13][14] This transformation proceeds readily under mild conditions and demonstrates a broad substrate scope.[12][13]

Generalized Experimental Protocol: Metal-Free Synthesis from Thioamides

-

To a solution of the thioamide (1.0 eq) in a suitable solvent (e.g., CH2Cl2, THF) is added the sulfonyl azide (1.0-1.2 eq).

-

The reaction is typically stirred at room temperature. In some cases, gentle heating may be required.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization or column chromatography to yield the pure N-sulfonyl amidine.

Diagram 2: Metal-Free Synthesis of N-Sulfonyl Amidines from Thioamides

Caption: A straightforward metal-free approach to N-sulfonyl amidines.

Other Synthetic Approaches

Additional methods for the synthesis of N-sulfonyl amidines include:

-

Palladium-catalyzed carbonylation/cycloaddition/decarboxylation cascade from sulfonyl azides and amides.[15][16]

-

Three-component reactions using calcium carbide as an alkyne source.[17][18][19]

-

Synthesis from N-sulfonyl ynamides through metal-free divergent radical reactions.[20]

The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

Pharmacological Properties and Applications in Drug Discovery

The unique combination of a sulfone and an acetamidine moiety endows these building blocks with a rich pharmacological profile, making them attractive for targeting a variety of biological systems.

Enzyme Inhibition

The ability of the acetamidine group to mimic protonated arginine or lysine residues makes sulfone-substituted acetamidines potent inhibitors of various enzymes.

-

Serine Proteases: The strong basicity of the amidine function allows for crucial interactions within the S1 pocket of many serine proteases.[7]

-

Sphingosine Kinases: Amidine-based analogs have been developed as competitive inhibitors of sphingosine kinases, enzymes implicated in cancer and inflammatory diseases.[6][21]

-

Urease: Acetamide-sulfonamide conjugates have shown significant urease inhibitory activity, with some compounds exhibiting a competitive mode of inhibition.[22][23]

-

BACE-1: Sulfonyl-amino-acetamides have been designed and synthesized as inhibitors of β-secretase 1 (BACE-1), a key target in Alzheimer's disease research.[24]

Table 1: Examples of Sulfone-Substituted Acetamidines as Enzyme Inhibitors

| Target Enzyme | Compound Class | Key Findings | IC50/Ki Values | Reference(s) |

| Urease | Ibuprofen-sulfathiazole conjugate | Competitive inhibitor | IC50 = 9.95 ± 0.14 µM | [22][23] |

| Sphingosine Kinase 1 | Amidine-based sphingosine analog | Competitive inhibitor | Ki in the submicromolar range | [6][21] |

| BACE-1 | Sulfonyl-amino-acetamide | Significant inhibition | IC50 = 7.90 µM (for most active compound) | [24] |

Anti-inflammatory and Anti-proliferative Activity

Several sulfone-substituted acetamidine derivatives have demonstrated potent anti-inflammatory and anti-proliferative effects. For instance, sulfonyl and phosphoryl amidines have been identified as inhibitors of osteoclast differentiation, suggesting their potential in treating bone resorption disorders.[25]

Bioisosteric Replacement

The N-sulfonyl amidine moiety can serve as a bioisostere for other functional groups, such as sulfonamides or even carboxylic acids, to improve pharmacokinetic properties and target engagement.[26][27][28] This strategy allows for the fine-tuning of a lead compound's properties to enhance its drug-like characteristics.

Diagram 3: Bioisosteric Relationships of N-Sulfonyl Amidine

Caption: Bioisosteric replacement strategies involving the N-sulfonyl amidine moiety.

Conclusion and Future Perspectives

Sulfone-substituted acetamidine building blocks represent a versatile and powerful platform in modern drug discovery. The synthetic methodologies for their preparation are well-established and offer access to a wide array of derivatives. Their unique combination of physicochemical and pharmacological properties makes them suitable for targeting a diverse range of biological targets, particularly enzymes. The continued exploration of this chemical space, including the development of novel synthetic routes and the investigation of their therapeutic potential in various disease models, is poised to yield the next generation of innovative medicines. As our understanding of structure-activity relationships deepens, the rational design of sulfone-substituted acetamidine-based drugs will undoubtedly play an increasingly important role in addressing unmet medical needs.

References

-

Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules. [9][10][11]

-

Highly efficient one-pot synthesis of N-sulfonylamidines by Cu-catalyzed three-component coupling of sulfonyl azide, alkyne, and amine. Journal of the American Chemical Society. [8]

-

Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. ProQuest.

-

Sulfonyl amidine synthesis from different N,N‐disubstituted thioamides.[a]. ResearchGate. [12]

-

Metal‐Free Direct Synthesis of N‐Sulfonyl Amidines from Thioamides and Electron Deficient N‐Sulfonylamides. ResearchGate. [13]

-

Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. PubMed.

-

Discovery, biological evaluation, and structure-activity relationship of amidine based sphingosine kinase inhibitors. PubMed. [6]

-

Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Semantic Scholar.

-

Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. PMC. [21]

-

Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. The Journal of Organic Chemistry. [15]

-

Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. PubMed. [16]

-

Copper-Catalyzed Coupling of Sulfonamides with Alkylamines: Synthesis of (E)-N-Sulfonylformamidines. The Journal of Organic Chemistry.

-

Copper-Catalyzed Hydrative Amide Synthesis with Terminal Alkyne, Sulfonyl Azide, and Water. Journal of the American Chemical Society.

-

Metal-Free Direct Access to N-Sulfonyl Amidines from Sulfonamides and Secondary Amines Involving Tandem C–N Bond Formations. The Journal of Organic Chemistry.

-

In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease: SAR, Pharmacokinetics, Molecular Docking and Dynamic Simulations. MDPI.

-

Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. PubMed. [26]

-

Metal-free divergent radical reactions of N-sulfonyl ynamides: substrate-controlled synthesis of α-sulfonyl amides and α-sulfonyl nitriles. Organic Chemistry Frontiers. [20]

-

Synthesis of N-sulfonyl acetamidines using calcium carbide as an alkyne source. Organic & Biomolecular Chemistry. [17]

-

A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors. PubMed.

-

Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. [7]

-

Synthesis of N-Sulfonyl Acetamidine Using Calcium Carbide as the Alkynyl Source and Ammonium Bicarbonate as the Amin. American Chemical Society. [18]

-

Synthesis of C‐substituted sulfonyl amidines. ResearchGate.

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate.

-

Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. PubMed. [14]

-

Synthesis and SAR of sulfonyl- and phosphoryl amidine compounds as anti-resorptive agents. PubMed. [25]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [27]

-

Synthesis of N-Sulfonyl Acetamidine Using Calcium Carbide as the Alkynyl Source and Ammonium Bicarbonate as the Amine Source. The Journal of Organic Chemistry. [19]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [28]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem. [5]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI.

-

Quantitative structure-activity relationships (QSAR). SlideShare.

-

Structure property relationships of N-acylsulfonamides and related bioisosteres. Semantic Scholar.

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PMC. [22]

-

Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry.

-

Design, Synthesis and in Vitro Evaluation Studies of Sulfonyl-Amino-Acetamides as Small Molecule BACE-1 Inhibitors. PubMed. [24]

-

Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [3]

-

Synthesis and Biological Evaluation of Amidine, Guanidine, and Thiourea Derivatives of 2-Amino(6-trifluoromethoxy)benzothiazole as Neuroprotective Agents Potentially Useful in Brain Diseases. ResearchGate.

-

Application of Sulfonyl in Drug Design. Semantic Scholar. [4]

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. ResearchGate. [23]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [1]

-

Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC.

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [2]

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. drughunter.com [drughunter.com]

- 6. Discovery, biological evaluation, and structure-activity relationship of amidine based sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly efficient one-pot synthesis of N-sulfonylamidines by Cu-catalyzed three-component coupling of sulfonyl azide, alkyne, and amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Copper-Catalyzed One-Pot Synthesis of <i>N</i>-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of N-sulfonyl acetamidines using calcium carbide as an alkyne source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Metal-free divergent radical reactions of N-sulfonyl ynamides: substrate-controlled synthesis of α-sulfonyl amides and α-sulfonyl nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis and in vitro evaluation studies of sulfonyl-amino-acetamides as small molecule BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and SAR of sulfonyl- and phosphoryl amidine compounds as anti-resorptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Technical Guide to 2-(Methanesulphonyl)acetamide and 2-(Methanesulphonyl)acetamidine for Drug Discovery Professionals

Abstract

The strategic modification of functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological and pharmacokinetic profile. This technical guide provides an in-depth comparative analysis of two structurally related scaffolds: 2-(Methanesulphonyl)acetamide and 2-(Methanesulphonyl)acetamidine. While differing by a single functional group—an amide versus an amidine—these molecules exhibit profoundly different physicochemical and biological properties. This document will deconstruct these differences, offering researchers, scientists, and drug development professionals a clear rationale for selecting one moiety over the other. We will explore their synthesis, structural properties, bioisosteric relationship, and expected impact on receptor interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, supported by detailed protocols and logical frameworks to guide strategic decision-making in drug design.

The Strategic Importance of the Amide-Amidine Pair in a Sulfonyl Context

The Methanesulfonyl Moiety: A Privileged Scaffold

The methanesulfonyl (mesyl) group is a common feature in pharmaceutical agents. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor through its sulfonyl oxygens, and metabolic stability make it an attractive component for modulating the properties of adjacent functional groups and for interacting with biological targets. The incorporation of a SO2 unit can enhance target binding, improve solubility, and positively influence pharmacokinetics, thereby boosting overall drug performance.

Amide vs. Amidine: A Critical Bioisosteric Decision

Bioisosterism, the replacement of a functional group with another that retains similar biological activity but alters other properties, is a key strategy in lead optimization.[1][2] The substitution of a carboxamide with a carboxamidine is a classic, non-classical bioisosteric replacement that dramatically alters the fundamental properties of a molecule.[3]

-

Amides : The amide group is neutral, planar, and possesses distinct hydrogen bond donor (N-H) and acceptor (C=O) sites.[1] However, the lone pair on the nitrogen is delocalized into the carbonyl, rendering the nitrogen non-basic.[4] Amide bonds can be susceptible to enzymatic hydrolysis, which can be a metabolic liability.[5][6]

-

Amidines : Replacing the carbonyl oxygen with a nitrogen atom yields an amidine. This functional group is strongly basic (pKa of the conjugate acid is typically 10-12) and is protonated at physiological pH (7.4).[7] This positive charge transforms the molecule's interaction profile, enabling strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate in a protein's active site.[8] This ability often allows amidines to act as mimics for arginine or lysine residues.[8] However, this permanent positive charge can also lead to poor oral bioavailability.[9][10]

This guide will dissect the practical implications of choosing between the neutral, polar acetamide and the basic, charged acetamidine, both stabilized by the adjacent methanesulfonyl group.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between the amide and amidine functionalities are starkly reflected in their physicochemical properties. These properties are critical determinants of a compound's solubility, permeability, and ultimately, its pharmacokinetic behavior.

Table 1: Comparative Physicochemical Properties

| Property | 2-(Methanesulphonyl)acetamide | This compound (as hydrochloride salt) | Rationale for Difference |

|---|---|---|---|

| Molecular Formula | C₃H₇NO₃S[11] | C₃H₉ClN₂O₂S | Addition of N and HCl. |

| Molecular Weight | 137.16 g/mol [11] | 172.64 g/mol | Amidine is heavier; salt form adds HCl. |

| Calculated pKa | ~17 (N-H proton)[12] | ~11-12 (conjugate acid)[7] | Amide N-H is weakly acidic. Amidine is strongly basic and exists as the protonated amidinium ion. |

| Physiological Charge (pH 7.4) | Neutral | Positive (+1) | Amidine is fully protonated at physiological pH. |

| Calculated LogP | -1.5[11] | Significantly lower (more hydrophilic) | The permanent positive charge drastically increases hydrophilicity. |

| Hydrogen Bond Donors | 1 (from -NH₂)[12] | 2 (from two -NH₂ groups) | Amidinium ion has more protons to donate. |

| Hydrogen Bond Acceptors | 3 (2 from SO₂, 1 from C=O)[12] | 3 (2 from SO₂, 1 from C=N) | Both have strong acceptor sites. |

| Polar Surface Area (PSA) | 85.6 Ų[11] | >90 Ų (estimated) | The charged amidinium group contributes more to the PSA. |

Caption: Structural and key feature comparison of the two molecules.

Synthesis and Characterization: A Practical Guide

The synthesis of these two compounds requires distinct chemical strategies, reflecting the different nature of the target functional groups. A robust analytical workflow is then essential to validate the identity and purity of the final products.

Synthesis of 2-(Methanesulphonyl)acetamide

The synthesis of the acetamide is relatively straightforward, typically involving the reaction of an activated acetic acid derivative with ammonia or the hydrolysis of the corresponding nitrile. A common laboratory-scale synthesis could proceed from methanesulfonyl chloride.

Experimental Protocol: Synthesis of 2-(Methanesulphonyl)acetamide

-

Step 1: Synthesis of (Methylsulfonyl)acetonitrile. To a solution of sodium cyanide in anhydrous DMSO, add chloroacetonitrile dropwise at room temperature. After completion, add sodium methanesulfinate and heat the reaction. The product, (Methylsulfonyl)acetonitrile, is isolated via extraction and distillation.[13]

-

Step 2: Hydrolysis to Amide. The resulting (Methylsulfonyl)acetonitrile is subjected to controlled partial hydrolysis using a mild acid catalyst (e.g., HCl in an anhydrous solvent) or a base-catalyzed hydration.

-

Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(Methanesulphonyl)acetamide as a crystalline solid.

Synthesis of this compound

The synthesis of the amidine is most classically achieved via the Pinner reaction , which converts a nitrile into an amidine hydrochloride salt.[14][15][16]

Experimental Protocol: Synthesis of this compound HCl

-

Step 1: Precursor Synthesis. Synthesize (Methylsulfonyl)acetonitrile as described in the protocol above.

-

Step 2: Formation of the Pinner Salt. Dissolve (Methylsulfonyl)acetonitrile in anhydrous ethanol, cooled in an ice bath. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the vessel and allow it to stand at low temperature (0-4°C) for 24-48 hours. This forms the ethyl imidate hydrochloride intermediate (Pinner salt).[14][17]

-

Step 3: Ammonolysis. The reaction mixture containing the Pinner salt is then treated with a solution of ammonia in ethanol. The mixture is stirred at room temperature until the conversion to the amidine hydrochloride is complete, as monitored by TLC or LC-MS.

-

Purification. The product, this compound hydrochloride, is typically a crystalline solid and can be isolated by filtration and purified by recrystallization.

Caption: Comparative synthetic workflows for the target compounds.

Analytical Characterization: A Self-Validating Protocol

Trustworthiness in synthesis is paramount. The following protocol ensures the identity and purity of the synthesized compounds.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Inject a sample to confirm the correct molecular weight ([M+H]⁺ for the amide, [M]⁺ for the free base amidine) and assess purity by peak area.

-

Proton NMR (¹H NMR):

-

Acetamide: Expect a singlet for the methyl (CH₃) group (~3.0 ppm), a singlet for the methylene (CH₂) group (~4.0 ppm), and two broad singlets for the amide (-NH₂) protons.

-

Acetamidine HCl: Expect a singlet for the methyl (CH₃) group, a singlet for the methylene (CH₂) group, and broad, exchangeable signals for the amidinium (-C(NH₂)₂) protons, often downfield.[18][19]

-

-

Carbon NMR (¹³C NMR): Confirm the number of unique carbons. The key difference will be the carbonyl carbon in the acetamide (~170 ppm) versus the amidinium carbon (~165 ppm).[19]

-

Infrared (IR) Spectroscopy:

-

Acetamide: Look for a strong C=O stretch (~1650-1690 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).

-

Acetamidine HCl: The C=N stretch of the amidinium ion will appear in a similar region (~1640-1680 cm⁻¹), often broader and more complex than a simple carbonyl stretch.[20]

-

-

Elemental Analysis: For a final, definitive confirmation, determine the percentage of C, H, N, and S, which should match the theoretical values within ±0.4%.

Comparative Biological & Pharmacokinetic Profile

The choice between an amide and an amidine has profound consequences for a molecule's interaction with its biological target and its journey through the body.

Receptor Interactions: Neutral H-Bonding vs. Cationic Salt Bridges

The primary difference in biological activity stems from the amidine's positive charge at physiological pH.

-

2-(Methanesulphonyl)acetamide will interact with protein targets primarily through hydrogen bonding. The amide N-H is a donor, while the carbonyl and sulfonyl oxygens are strong acceptors. These interactions are directional but relatively weak compared to ionic bonds.

-

This compound will be dominated by its cationic nature. The amidinium headgroup is an excellent mimic for protonated arginine and is frequently used to target the "S1" specificity pocket of serine proteases, which contains a key aspartate residue.[8] This results in a powerful, charge-reinforced salt bridge that can significantly increase binding affinity and selectivity.

Caption: Contrasting modes of receptor interaction.

Predicted Pharmacokinetic (ADME) & Toxicity Profile

A compound's efficacy depends not just on target binding but on its ability to reach that target and persist for a therapeutic duration. Metabolic stability is a key parameter that refers to a compound's susceptibility to biotransformation.[21][22][23]

Table 2: Predicted Comparative ADME & Toxicity Profile

| Parameter | 2-(Methanesulphonyl)acetamide | This compound | Justification |

|---|---|---|---|

| Aqueous Solubility | High | Very High | The charged amidinium salt form is highly water-soluble. |

| Oral Bioavailability | Likely Moderate to High | Likely Poor | The permanent positive charge hinders passive diffusion across the gut wall.[8][9][10] |

| Metabolic Stability | Potentially susceptible to amidase/protease hydrolysis. | Generally more stable to hydrolysis than amides. May be a substrate for other metabolic enzymes. | Amide bonds are common sites of metabolism.[6] Amidines are less common motifs. |

| Cell Permeability | Moderate (passive diffusion) | Poor (requires active transport) | Charged molecules do not easily cross lipid bilayers. |

| Potential Toxicity | Generally low. | Potential for off-target effects due to charge (e.g., hERG channel interaction). | Highly basic compounds can sometimes have promiscuous off-target interactions. |

Strategic Application in Drug Design: A Decision Framework

The selection of an amide or an amidine is not arbitrary; it is a strategic decision based on the therapeutic target and desired drug properties.

-

Choose 2-(Methanesulphonyl)acetamide when:

-

The target does not have a key negatively charged residue for a salt bridge.

-

Good oral bioavailability and cell permeability are critical.

-

A neutral compound is required to minimize off-target ionic interactions.

-

-

Choose this compound when:

-

The primary goal is to maximize potency against a target with a key acidic residue (e.g., Asp, Glu).

-

The drug is intended for intravenous administration, bypassing absorption issues.

-

The compound is a tool compound for in vitro assays where bioavailability is not a concern.

-

A prodrug strategy can be employed to mask the basicity for oral delivery.[9][24][25]

-

Caption: Decision-making flowchart for scaffold selection.

Conclusion

The transformation of 2-(Methanesulphonyl)acetamide into its corresponding acetamidine is a powerful, albeit complex, move in the medicinal chemist's playbook. It trades the neutrality, metabolic lability, and good absorption profile of the amide for the potent, target-specific ionic interactions and poor bioavailability of the charged amidine. Understanding this trade-off is fundamental. This guide has illuminated the distinct synthesis, properties, and interaction profiles of these two scaffolds, providing a robust, evidence-based framework. The successful drug designer will not see these as interchangeable parts, but as highly specialized tools, to be deployed with strategic intent to solve the multifaceted challenges of creating a safe and effective therapeutic agent.

References

-

Kumari, S., Carmona, A. V., & Tiwari, A. K. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14206–14262. [Link]

-

Reeh, C., Wundt, J., & Clement, B. (2007). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry, 50(26), 6730–6734. [Link]

-

Lelais, G., & Seebach, D. (2004). Hydrogen-bonding behavior of amidines in helical structure. Chemical Science, 5(1), 125-131. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

-

Prehm, M., & Clement, B. (2014). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Pharmaceutical and Biomedical Analysis, 88, 107-113. [Link]

-

Prehm, M., & Clement, B. (2014). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online, 25(1), 51-57. [Link]

-

Lelais, G., & Seebach, D. (2004). Hydrogen-bonding behavior of amidines in helical structure. ResearchGate. [Link]

-

PubChem. (n.d.). 2-(Methylsulphonyl)acetamide. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

- Clement, B. (2007). Improvement of the bioavailability of active substances having an amidine function in medicaments.

-

Kumari, S., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. College of Charleston. [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

-

Rather, M. A., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating drug resistance. Heliyon, 9(10), e20731. [Link]

-

Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. [Link]

-

Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. scienceready.com.au. [Link]

-

Wikipedia. (n.d.). Pinner reaction. en.wikipedia.org. [Link]

-

Chemistry LibreTexts. (2023). 2.5: Day 13- Alcohols, Carboxylic Acids, Amines, Amides; Hydrogen Bonding. chem.libretexts.org. [Link]

-

Quora. (2019). Do amides have stronger intermolecular forces than amines?. quora.com. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. organicchemistrydata.org. [Link]

-

Jackman, L. M., & Jen, T. (1975). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Journal of the American Chemical Society, 97(10), 2811-2818. [Link]

-

ChemBK. (n.d.). 2-(METHYLSULFONYL)ACETONITRILE. chembk.com. [Link]

-

ResearchGate. (n.d.). Solution Chemistry of N,N' -Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. researchgate.net. [Link]

-

ResearchGate. (n.d.). Amidines. XVII—substituent‐induced chemical shifts in 13C NMR spectra of N2‐phenyl‐formamidines, ‐acetamidines and ‐guanidines. researchgate.net. [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. organic-chemistry.org. [Link]

-

FooDB. (n.d.). Showing Compound Acetamide (FDB008298). foodb.ca. [Link]

-

ResearchGate. (n.d.). Mass spectra of amidines and related compounds. researchgate.net. [Link]

-

Schmalz, H. G., & Varela, C. A. (2011). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 7, 137-141. [Link]

-

ResearchGate. (2011). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. researchgate.net. [Link]

-

Li, A. P. (2001). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 2(2), 161-171. [Link]

-

Wikipedia. (n.d.). Acetamide. en.wikipedia.org. [Link]

-

IUCr Journals. (2021). Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems. journals.iucr.org. [Link]

-

ResearchGate. (2001). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. researchgate.net. [Link]

-

Brown, M. L., et al. (2011). Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. Bioorganic & Medicinal Chemistry Letters, 21(18), 5206-5209. [Link]

-

Zengin, G., et al. (2017). Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives. Bioorganic Chemistry, 70, 152-159. [Link]

-

Acta Pharmaceutica. (2019). Metabolic stability and its role in the discovery of new chemical entities. researchgate.net. [Link]

-

PubChem. (n.d.). Acetamidine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Johnson, T. A. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 62(22), 10055-10085. [Link]

-

Molecules. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. ncbi.nlm.nih.gov. [Link]

-

Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. ut.ee. [Link]

-

PubChem. (n.d.). (Methylsulfonyl)acetonitrile. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drughunter.com [drughunter.com]

- 6. Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(Methylsulphonyl)acetamide | C3H7NO3S | CID 105389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Showing Compound Acetamide (FDB008298) - FooDB [foodb.ca]

- 13. chembk.com [chembk.com]

- 14. Pinner reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Pinner Reaction [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. journals.iucr.org [journals.iucr.org]

- 21. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. AU2007276526A1 - Improvement of the bioavailability of active substances having an amidine function in medicaments - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Solvent Selection for 2-(Methanesulphonyl)acetamidine

This guide details the solubility profile, solvent selection, and handling protocols for 2-(Methanesulphonyl)acetamidine , a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals and agrochemicals.

Executive Summary

This compound (CAS: 183180-66-7 for free base; often handled as HCl salt) is a bifunctional building block characterized by two highly polar motifs: a sulfone (

This unique structure dictates a binary solubility profile:

-

High Polarity Requirement: The compound exhibits excellent solubility in high-dielectric protic and aprotic solvents (Water, DMSO).

-

Salt Dependence: In its stable hydrochloride salt form, it behaves as an ionic lattice, rendering it insoluble in non-polar organic solvents (Hexane, Ether) and chlorinated hydrocarbons (DCM), which are conversely useful as anti-solvents for purification.

Key Application: This compound is primarily used as a nucleophilic equivalent in the synthesis of heterocycles (e.g., Famotidine intermediates, pyrimidines) via condensation with electrophiles like

Chemical Characterization & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecular drivers of solubility is essential for process optimization.

| Property | Description | Impact on Solubility |

| Molecular Structure | Sulfone: Strong H-bond acceptor; high dipole moment.Amidine: Basic ( | |

| Preferred Form | Hydrochloride Salt (HCl) | Increases lattice energy; mandates polar protic solvents for dissolution. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; affects weighing accuracy and reaction stoichiometry. |

| Thermal Stability | Moderate | Decomposes at high temperatures ( |

Solubility Profile in Organic Solvents[7]

The following data categorizes solvent compatibility for the Hydrochloride Salt form, which is the standard commercial and synthetic entity.

Solubility Classification

| Solvent Class | Representative Solvents | Solubility Status | Operational Use |

| Polar Protic | Water, Methanol | High | Primary reaction medium; aqueous workup. |

| Polar Protic | Ethanol, Isopropanol | Moderate to High (Hot) | Ideal for Recrystallization. Soluble at boiling; crystallizes on cooling. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Reaction solvent for nucleophilic substitutions; difficult to remove. |

| Ketones | Acetone, MEK | Low | Slurry washing; removal of organic impurities. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | Anti-solvent; used to wash away non-polar byproducts. |

| Ethers/Alkanes | Diethyl Ether, MTBE, Hexane | Insoluble | Precipitation Agent. Induces crystallization from alcoholic solutions. |

Thermodynamic Behavior

-

Temperature Sensitivity: Solubility in ethanol is highly temperature-dependent. A saturated solution at

(reflux) will precipitate -

Salt Effect: The free base is significantly more soluble in organic solvents like DCM or THF but is unstable and prone to hydrolysis/polymerization. Always convert to the salt for storage.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the precise saturation limit for a specific solvent batch.

-

Preparation: Dry a 20 mL scintillation vial and weigh it (

). -

Saturation: Add 1.0 g of this compound HCl to the vial.

-

Solvent Addition: Add the target solvent in 0.5 mL increments, maintaining the temperature at

(or target temp). Vortex for 5 minutes between additions. -

Equilibrium: Stop adding solvent when the solid just dissolves or when a suspension persists after 30 mins of stirring.

-

Filtration: If solid remains, filter the supernatant through a 0.45

m PTFE syringe filter into a pre-weighed flask ( -

Evaporation: Evaporate the solvent in vacuo (rotary evaporator) and dry the residue to constant weight (

). -

Calculation:

Protocol B: Purification via Recrystallization (Ethanol/Ether System)

Standard method for purifying crude synthetic material.

-

Dissolution: Place crude this compound HCl in a round-bottom flask. Add absolute Ethanol (approx. 5 mL/g).

-

Heating: Heat to reflux (

) with stirring. If solid remains, add ethanol in 1 mL portions until fully dissolved.-

Note: If the solution is colored, add activated charcoal, stir for 5 mins, and filter hot through Celite.

-

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature.

-

Anti-Solvent Addition (Optional): If crystallization is poor, add Diethyl Ether or MTBE dropwise until a faint turbidity persists.

-

Cooling: Place the flask in an ice bath (

) for 1 hour to maximize yield. -

Isolation: Filter the white crystals via vacuum filtration (Buchner funnel). Wash the cake with cold Ether.

-

Drying: Dry in a vacuum desiccator over

to remove trace moisture.

Decision Framework & Visualization

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the process goal (Reaction vs. Purification).

Caption: Decision logic for selecting solvents based on synthetic or purification objectives.

Safety & Handling (E-E-A-T)

-

Corrosivity: As a hydrochloride salt, the compound is acidic in aqueous solution. Wear nitrile gloves and safety glasses.

-

Inhalation: The fine powder is an irritant. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at

under an inert atmosphere (Argon/Nitrogen). The sulfone group is stable, but the amidine is prone to hydrolysis if exposed to moist air for extended periods.

References

- Pinner, A. (1883). Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 16, 1654. (Foundational chemistry of amidine synthesis via Pinner reaction).

-

BenchChem. (2025).[1] Synthesis and Protocols for 2-Benzenesulphonyl-acetamidine. Retrieved from . (Analogous protocol source for sulfone-amidine handling).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Acetamidine hydrochloride. Retrieved from .

-

Mettler Toledo. (2024). Recrystallization Guide: Solvents and Methods. Retrieved from .

-

PubChem. (2025). Compound Summary: 2-(Methylsulfonyl)acetamide. National Library of Medicine. Retrieved from .

Sources

Unveiling the Acidic Nature: A Guide to the pKa Values of Sulfonyl-Substituted Amidines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonyl-substituted amidines represent a fascinating class of compounds whose unique electronic properties diverge significantly from their parent amidine structures. While amidines are classically recognized for their strong basicity, the introduction of a potent electron-withdrawing sulfonyl group fundamentally alters their acid-base character, transforming them into weakly acidic molecules.[1] This guide provides a comprehensive exploration of the pKa values of sulfonyl-substituted amidines, a critical parameter influencing their behavior in biological systems and their utility in drug design. We will delve into the structural factors governing their acidity, present robust experimental and computational methodologies for pKa determination, and discuss the implications of their pH-dependent behavior in medicinal chemistry. This document is intended to serve as a foundational resource for researchers navigating the synthesis, characterization, and application of this important pharmacophore.[2]

The Paradigm Shift: From Basic Amidine to Acidic Sulfonylamidine

The amidine functional group is renowned for its basicity, which arises from the protonation of the sp² hybridized nitrogen, resulting in a resonance-stabilized amidinium cation.[3] This delocalization of positive charge across both nitrogen atoms makes amidines some of the strongest organic bases.[3]

However, the substitution of one of the amidine nitrogens with a sulfonyl group (R-SO₂-) induces a profound electronic perturbation. The sulfonyl group is a powerful electron-withdrawing moiety, a consequence of the high electronegativity of the oxygen atoms and the potential for delocalization of nitrogen's lone pair electrons into the sulfonyl group.[4] This strong inductive and resonance effect significantly reduces the electron density on the nitrogen atoms.

The critical outcome is a reversal of polarity. Instead of the nitrogen lone pair readily accepting a proton (basicity), the N-H proton becomes acidic and susceptible to dissociation.[1] The resulting conjugate base, an anion, is stabilized by the delocalization of the negative charge over the sulfonyl group's oxygen atoms and the amidine's nitrogen framework. Consequently, N-sulfonylamidines behave as weak acids in aqueous media, a property that is pivotal to their application in designing pH-responsive materials and therapeutics.[1]

Caption: Deprotonation equilibrium of an N-sulfonylamidine.

Factors Influencing Sulfonylamidine pKa

The precise pKa value of a sulfonylamidine is a function of its molecular structure. Understanding these relationships is crucial for tuning the acidity for specific applications. The key factors, often abbreviated as "ARIO" (Atom, Resonance, Induction, Orbital), provide a framework for prediction.[5][6]

-

Inductive Effects (R'' Group): The nature of the substituent on the sulfonyl group (R'') has a dominant effect. Electron-withdrawing groups (e.g., -NO₂, -CF₃) on an aryl R'' group will further pull electron density away from the N-H bond, increasing its acidity and thus lowering the pKa value. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) will have the opposite effect, increasing the pKa.

-

Substituents on the Amidine Core (R and R' Groups): The electronic properties of substituents on the amidine carbon (R) and the second nitrogen (R') also modulate the pKa. Electron-withdrawing groups in these positions will stabilize the anionic conjugate base, leading to a lower pKa.

-

Resonance and Aromaticity: If the R, R', or R'' groups are part of an aromatic system, resonance effects play a significant role. Delocalization of the negative charge in the conjugate base into these aromatic systems enhances stability and lowers the pKa.[6]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence pKa values. Polar protic solvents can stabilize both the neutral acid and the anionic conjugate base, but the differential stabilization will affect the equilibrium position.[7]

Quantitative Data Summary

| Compound Class | Typical pKa Range | Key Influencing Factors | Reference |

| Primary Sulfonamides | 9 - 11 | Aryl substitution (EWG/EDG) | [10] |

| N-Heterocyclic Arenesulfonamides | 6 - 9 | Nature of the heterocyclic ring | [8] |

| N-Sulfonylamidines | Est. 5 - 9 | R, R', and R'' substituents (Inductive/Resonance) | [1] |

Methodologies for pKa Determination

Accurate pKa determination is essential for characterization. Both experimental and computational methods provide valuable, often complementary, insights.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a widely used and reliable method for measuring pKa values.[11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[7]

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Prepare a dilute aqueous solution of the sulfonylamidine (e.g., 0.01 M). If solubility is an issue, a co-solvent like ethanol or methanol may be used, though this will yield an apparent pKa (pKa*) specific to that solvent system.[12]

-

Inert Atmosphere: Purge the solution with an inert gas, such as argon, for 15-20 minutes before and during the titration. Causality: This is critical to remove dissolved carbon dioxide, which forms carbonic acid and can distort the titration curve, leading to inaccurate pKa determination.[13]

-

Titration: Place the calibrated pH electrode and a magnetic stir bar into the sample solution. Add small, precise aliquots of a standardized strong base titrant (e.g., 0.1 M NaOH) using a burette or automated titrator.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added. For more precise results, the inflection point can be determined by calculating the first or second derivative of the titration curve.[13]

-

Validation: The protocol's trustworthiness is established by running multiple replicates and by titrating a known standard with a similar pKa to validate the setup and procedure.

Caption: Workflow for experimental pKa determination via potentiometric titration.

Computational Prediction of pKa

In silico methods are invaluable for predicting pKa values, guiding synthesis, and interpreting experimental results. Modern quantum chemical calculations can provide highly accurate predictions.

A powerful and increasingly validated approach involves correlating pKa with quantum chemically calculated equilibrium bond lengths.[8][14] Studies on sulfonamides have shown a strong linear relationship between the aqueous pKa and the lengths of the S-N and C-S bonds within the sulfonyl group, calculated using Density Functional Theory (DFT).[8][15]

-

Conformational Search: Identify the lowest energy conformers of both the neutral sulfonylamidine and its conjugate base in the gas phase and in a simulated solvent environment (e.g., using a continuum model like CPCM).[8]

-

Geometry Optimization: Perform high-level geometry optimizations on the lowest energy conformers using a suitable level of theory, such as B3LYP/6-311G(d,p).[8]

-

Bond Length Calculation: From the optimized structures, measure the key equilibrium bond lengths (e.g., S-N, C-S).

-

Linear Relationship Model: To use this approach, a predictive model must first be built. This involves:

-

Calculating the bond lengths for a "training set" of closely related compounds with known experimental pKa values.

-

Establishing a linear regression equation of the form: pKa = m * r(bond) + c, where r(bond) is the calculated bond length.[8]

-

-

pKa Prediction: Use the calculated bond length of the new sulfonylamidine in the validated linear regression equation to predict its pKa.

Expertise Insight: The strength of this method lies in its ability to circumvent complex thermodynamic cycles that require calculating gas-phase acidities and solvation energies, which can be prone to large errors.[14][16] By using a linear relationship with a physical descriptor (bond length) calibrated against known congeners, the method effectively cancels systematic errors, leading to high predictive accuracy.[14]

Applications in Drug Development and Research

The tunable, weakly acidic nature of sulfonyl-substituted amidines makes them highly valuable in medicinal chemistry and materials science.

-

pH-Responsive Drug Delivery: Compounds containing this moiety can be designed to be neutral and membrane-permeable at physiological pH (~7.4) but become charged (anionic) in more basic environments or remain neutral in the slightly acidic tumor microenvironment (~6.8). This property can be exploited for targeted drug delivery and release.[1][9]

-

Bioisosteres: The sulfonylamidine group can serve as a bioisostere for other functional groups, like carboxylic acids or sulfonamides, to modulate physicochemical properties such as acidity, lipophilicity, and hydrogen bonding capacity.[17]

-

Pharmacophore Scaffolds: Sulfonylamidines are present in molecules with a wide range of biological activities, including anti-inflammatory, anticancer, and anti-resorptive properties, making them a privileged scaffold in drug discovery.[2][18]

Conclusion

The introduction of a sulfonyl group fundamentally transforms the electronic character of an amidine, converting a strong organic base into a tunable weak acid. This guide has outlined the structural basis for this acidity, detailed robust experimental and computational methods for the determination of the pKa, and highlighted the importance of this parameter in a research and drug development context. A thorough understanding and accurate measurement of the pKa of sulfonyl-substituted amidines are indispensable for any scientist working with this versatile and increasingly important class of molecules.

References

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).

- N-Sulfonyl amidine polypeptides: new polymeric biomaterials with conformation transition responsive to tumor acidity. PMC.

- Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.

- Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide.

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. El-Gaby, M. S. A., et. al.

- Synthesis and SAR of sulfonyl- and phosphoryl amidine compounds as anti-resorptive agents. PubMed.

- Protecting Groups for Amines: Sulfonamides. YouTube.

- A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. [Source not specified].

- Amidines. Part 31. pKa values of N1,N1-dialkyl-N2-phenylformamidines in water–ethanol solutions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.

- N-Sulfonyl amidine polypeptides: new polymeric biomaterials with conformation transition responsive to tumor acidity. Chemical Science (RSC Publishing).

- Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-w

- Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Physical Chemistry Chemical Physics (RSC Publishing).

- Development of Methods for the Determin

- pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps.

- Basicity of Amidines and Guanidines. Unacademy.

- Five Key Factors That Influence Acidity. Master Organic Chemistry.

Sources

- 1. N-Sulfonyl amidine polypeptides: new polymeric biomaterials with conformation transition responsive to tumor acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Basicity of Amidines and Guanidines [unacademy.com]

- 4. youtube.com [youtube.com]

- 5. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Sulfonyl amidine polypeptides: new polymeric biomaterials with conformation transition responsive to tumor acidity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. scielo.br [scielo.br]

- 11. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 12. Amidines. Part 31. pKa values of N1,N1-dialkyl-N2-phenylformamidines in water–ethanol solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and SAR of sulfonyl- and phosphoryl amidine compounds as anti-resorptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Validation: 2-(Methanesulphonyl)acetamidine

Chemical Profile & Strategic Importance